4-Oxo-4-piperazin-1-yl-butyric acid
CAS No.: 72547-43-4
Cat. No.: VC21504705
Molecular Formula: C8H14N2O3
Molecular Weight: 186.21g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 72547-43-4 |
---|---|
Molecular Formula | C8H14N2O3 |
Molecular Weight | 186.21g/mol |
IUPAC Name | 4-oxo-4-piperazin-1-ylbutanoic acid |
Standard InChI | InChI=1S/C8H14N2O3/c11-7(1-2-8(12)13)10-5-3-9-4-6-10/h9H,1-6H2,(H,12,13) |
Standard InChI Key | XBPFUNIGMQMISX-UHFFFAOYSA-N |
SMILES | C1CN(CCN1)C(=O)CCC(=O)O |
Canonical SMILES | C1CN(CC[NH2+]1)C(=O)CCC(=O)[O-] |
Introduction
Chemical Identity and Structural Composition
Basic Identification
4-Oxo-4-piperazin-1-yl-butyric acid is identified by the CAS Registry Number 72547-43-4, providing a unique identifier within chemical databases and literature . The compound possesses the molecular formula C₈H₁₄N₂O₃, highlighting its composition of carbon, hydrogen, nitrogen, and oxygen atoms . This specific atomic arrangement contributes to its distinctive chemical behavior and potential applications in various chemical processes.
Structural Features and Representation
The compound's core structure consists of a piperazine ring connected to a butyric acid chain through an amide bond. The piperazine component provides a six-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 4, while the butyric acid component contributes a carboxylic acid functional group connected via a carbonyl linkage . This arrangement creates a molecule with multiple reactive centers and functional groups that determine its chemical behavior.
Molecular Descriptors
The molecular weight of 4-Oxo-4-piperazin-1-yl-butyric acid is calculated to be 186.20800 g/mol, which is consistent with its molecular formula and structural arrangement . The exact mass is reported to be 186.10000, reflecting the precise atomic composition without accounting for isotopic variations . Additionally, the compound has a Polar Surface Area (PSA) of 69.64000, which provides insight into its potential membrane permeability and bioavailability characteristics .
Physical Properties and Characteristics
Physical State and Appearance
Based on its chemical structure and related compounds, 4-Oxo-4-piperazin-1-yl-butyric acid likely exists as a crystalline solid at standard temperature and pressure, though specific documentation of its physical appearance is limited in the available literature. The compound's physical state plays an important role in its handling, storage, and application in research and industrial contexts.
Comparative Analysis with Related Compounds
It is important to distinguish 4-Oxo-4-piperazin-1-yl-butyric acid from the structurally similar but distinct compound 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid. The latter contains an additional carbonyl group in the piperazine ring, resulting in different chemical and physical properties . This distinction is reflected in their different molecular formulas (C₈H₁₄N₂O₃ versus C₈H₁₂N₂O₄) and molecular weights (186.21 g/mol versus 200.19 g/mol) .
Chemical Reactivity and Functionality
Functional Group Analysis
The molecule contains several key functional groups that define its chemical behavior:
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A piperazine ring with secondary and tertiary amine functionalities
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An amide linkage between the piperazine and butyric acid components
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A terminal carboxylic acid group
These functional groups provide multiple sites for potential chemical reactions, including acid-base interactions, nucleophilic substitutions, and coordination with metal ions . The presence of both basic nitrogen atoms and acidic carboxylic groups creates an interesting amphoteric profile.
Analytical Identification and Characterization
Spectroscopic Properties
The compound would exhibit characteristic spectroscopic features that could be used for identification and purity assessment:
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Infrared (IR) spectroscopy would show distinctive absorption bands for the carboxylic acid (~3300-2500 cm⁻¹, broad), carbonyl groups (~1700-1640 cm⁻¹), and C-N stretching (~1200-1020 cm⁻¹)
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Nuclear Magnetic Resonance (NMR) would display characteristic chemical shifts for the piperazine ring protons and the methylene protons of the butyric acid chain
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Mass spectrometry would show a molecular ion peak consistent with its molecular weight and fragmentation patterns characteristic of piperazine-containing compounds
Chromatographic Analysis
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) could be employed for separation and quantification purposes. The compound's polarity, due to its carboxylic acid group and basic nitrogen atoms, would influence its retention time and separation characteristics on different stationary phases.
Applications and Significance
Comparison with Structurally Related Compounds
The table below compares 4-Oxo-4-piperazin-1-yl-butyric acid with related compounds identified in the search results:
Property | 4-Oxo-4-piperazin-1-yl-butyric acid | 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid | 4-(4-SEC-BUTYL-PIPERAZIN-1-YL)-4-OXO-BUTYRIC ACID |
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CAS Number | 72547-43-4 | 590380-54-4 | 705943-51-7 |
Molecular Formula | C₈H₁₄N₂O₃ | C₈H₁₂N₂O₄ | C₁₂H₂₂N₂O₃ |
Molecular Weight (g/mol) | 186.21 | 200.19 | 242.32 |
Structural Distinction | Basic piperazine ring | Additional carbonyl in piperazine ring | Additional sec-butyl substituent on piperazine |
PSA | 69.64 | 86.71 | 60.85 |
This comparison illustrates how subtle structural modifications can lead to significant changes in physical and chemical properties, potentially influencing biological activity and chemical reactivity .
Research Context and Literature Findings
Structure-Activity Relationship Considerations
The structural features of 4-Oxo-4-piperazin-1-yl-butyric acid position it within a broader context of piperazine-containing compounds, many of which have found applications in medicinal chemistry and pharmaceutical research. The piperazine ring is a common pharmacophore in various bioactive molecules, while the carboxylic acid functionality provides opportunities for further derivatization and potential interaction with biological targets .
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